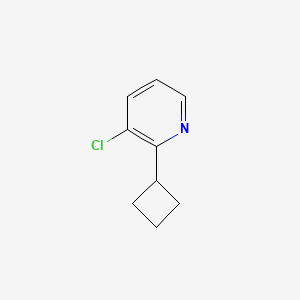

3-Chloro-2-cyclobutylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-2-cyclobutylpyridine: is an organic compound with the molecular formula C9H10ClN . It is a derivative of pyridine, where the hydrogen atom at the third position is replaced by a chlorine atom, and the hydrogen atom at the second position is replaced by a cyclobutyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-cyclobutylpyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the reaction of 2-cyclobutylpyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Chloro-2-cyclobutylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of cyclobutylpyridine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium methoxide or ammonia in the presence of a base.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substituted pyridines

- Pyridine N-oxides

- Cyclobutylpyridine derivatives

Applications De Recherche Scientifique

3-Chloro-2-cyclobutylpyridine has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-Chloro-2-cyclobutylpyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

- 2-Chloro-3-cyclobutylpyridine

- 3-Chloro-2-methylpyridine

- 3-Chloro-2-phenylpyridine

Uniqueness: 3-Chloro-2-cyclobutylpyridine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds.

Activité Biologique

3-Chloro-2-cyclobutylpyridine (CAS 1355070-82-4) is a chemical compound with a molecular formula of C9H10ClN and a molecular weight of 167.64 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. The following sections detail its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a chlorine atom at the second position of the pyridine ring and a cyclobutyl group attached to the nitrogen atom. Its structure can be represented as follows:

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

- Acute Toxicity : In studies involving rodent models, administration of related chlorinated compounds has led to observable toxic effects, including liver necrosis and kidney damage at higher doses .

- Genotoxicity : Some chlorinated compounds have demonstrated mutagenic potential under specific conditions, raising concerns about their safety in long-term exposure scenarios. The structural similarities suggest that this compound could exhibit comparable genotoxic effects .

In Vivo Studies

A notable case study involved administering cyclobutylpyridine derivatives in rodent models to assess their biological effects:

- Study Design : Fischer 344/N rats were treated with varying doses of chlorinated pyridines over several weeks.

- Findings : Results indicated dose-dependent increases in liver and kidney damage markers, alongside significant alterations in metabolic profiles .

In Vitro Studies

In vitro assays have been employed to explore the cytotoxic effects of 3-chloro derivatives:

- Cell Lines Used : Commonly used cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) were exposed to different concentrations of the compound.

- Results : The studies revealed that certain concentrations could effectively reduce cell viability, indicating potential anticancer properties .

Summary Table of Biological Activities

| Activity Type | Description | Findings |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Effective against MCF-7 and SKBR3 cell lines |

| Toxicity | Potential liver and kidney damage | Dose-dependent effects observed in rodent studies |

| Genotoxicity | Possible mutagenic effects | Similar compounds exhibited chromosomal aberrations |

Propriétés

IUPAC Name |

3-chloro-2-cyclobutylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-8-5-2-6-11-9(8)7-3-1-4-7/h2,5-7H,1,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZDYRFNNSWVPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C=CC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.